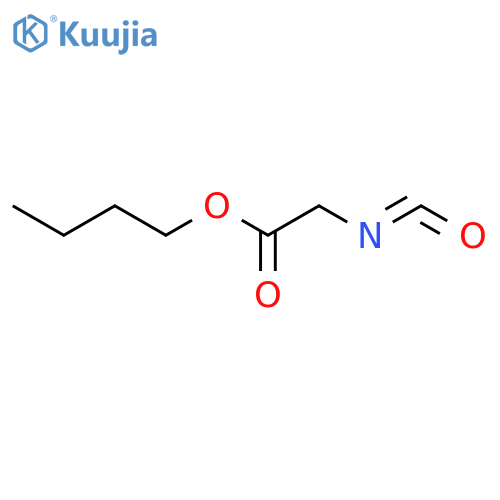Cas no 17046-22-9 (Butyl isocyanatoacetate)

Butyl isocyanatoacetate structure
商品名:Butyl isocyanatoacetate
Butyl isocyanatoacetate 化学的及び物理的性質
名前と識別子
-
- butyl isocyanatoacetate
- Butyl N-(oxomethylene)glycinate
- butyl 2-isocyanatoacetate
- Isocyanatoacetic Acid Butyl Ester
- Aceticacid, isocyanato-, butyl ester (7CI,8CI,9CI)
- (Butoxycarbonyl)methylisocyanate
- NSC 518681
- n-Butyl isocanatoacetate
- N-BUTYL ISOCYANATOACETATE
- isocyanato-aceticacibutylester
- Butoxycarbonylmethyl isocyanate
- 2-Isocyanatoacetic acid butyl ester
- Butyl isocyanatoacetate,98%
- n-Butyl isocyanatoacetate 98%
- Acetic acid, isocyanato-, butyl ester
- Acetic acid, 2-isocyanato-, butyl ester
- isocyanatoacetic acid n-butyl ester
- CVM3W9Q955
- Butyl=isocyanatoacetate
- Butyl isocyanatoacetate, 98%
- butyl N-(oxomethylidene)
- I0358
- EINECS 241-114-2
- UNII-CVM3W9Q955
- 17046-22-9
- SCHEMBL1493035
- NSC518681
- J-010625
- AKOS005171742
- (BUTOXYCARBONYL)METHYL ISOCYANATE
- GEO-03693
- NSC-518681
- MFCD00041743
- NS00025586
- BS-44097
- FT-0627392
- RMZSOGJUEUFCBK-UHFFFAOYSA-N
- D91130
- BB 0261796
- Acetic acid,2-isocyanato-,butyl ester
- DTXSID1066152
- STK504631
- butyl N-(oxomethylidene)glycinate
- Butyl isocyanatoacetate
-
- MDL: MFCD00041743
- インチ: 1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3
- InChIKey: RMZSOGJUEUFCBK-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])N=C=O)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 157.07400
- どういたいしつりょう: 157.073893
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 55.7
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.06 g/mL at 25 °C(lit.)
- ふってん: 79°C/6mmHg(lit.)
- フラッシュポイント: 華氏温度:210.2°f
摂氏度:99°c - 屈折率: n20/D 1.43(lit.)
- PSA: 55.73000
- LogP: 0.66550
- かんど: Moisture Sensitive
- ようかいせい: 自信がない
Butyl isocyanatoacetate セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305 + P351 + P338
- 危険物輸送番号:UN 1693 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S23-S26-S36
-
危険物標識:

- ちょぞうじょうけん:2-8°C
- リスク用語:R20/21/22
- 危険レベル:IRRITANT
- 包装グループ:III
Butyl isocyanatoacetate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Butyl isocyanatoacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D755844-25g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97.0% | 25g |
$495 | 2023-09-04 | |
| abcr | AB137374-5 g |
Isocyanatoacetic acid n-butyl ester, 95%; . |
17046-22-9 | 95% | 5 g |
€150.70 | 2023-07-20 | |
| abcr | AB137374-25 g |
Isocyanatoacetic acid n-butyl ester, 95%; . |
17046-22-9 | 95% | 25 g |
€442.30 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 482889-5ML |
Butyl isocyanatoacetate |
17046-22-9 | 98% | 5ML |
¥1228.5 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL316-1g |
Butyl isocyanatoacetate |
17046-22-9 | 97.0%(GC) | 1g |
¥234.0 | 2023-09-02 | |
| Aaron | AR003TJS-5g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97% | 5g |
$127.00 | 2025-01-22 | |
| Aaron | AR003TJS-25g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97% | 25g |
$398.00 | 2025-01-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0358-5G |
Butyl Isocyanatoacetate |
17046-22-9 | >97.0%(GC) | 5g |
¥355.00 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863154-1g |
Butyl Isocyanatoacetate |
17046-22-9 | ≥97%(GC) | 1g |
¥298.00 | 2022-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0358-25G |
Butyl Isocyanatoacetate |
17046-22-9 | >97.0%(GC) | 25g |
¥2350.00 | 2023-09-07 |
17046-22-9 (Butyl isocyanatoacetate) 関連製品
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 157047-98-8(Benzomalvin C)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
